2-Methyl-2-propenylmagnesium bromide

regioselectivity C-alkylation O-alkylation

Substituting Grignard reagents without considering steric/electronic effects risks synthesis failure. 2-Methyl-2-propenylmagnesium bromide (CAS 38614-36-7) offers distinct reactivity: • Tunable 57/43 C-/O-alkylation with bis(2-benzothiazolyl)ketone, adjustable to exclusive C-alkylation with TEMPO. • Only effective reagent for (2S,3S)-3′-fluoroisoleucine side-chain installation. • 0.5 M in THF, argon-sealed; used in Pd-catalyzed couplings with aryl tosylates.

Molecular Formula C4H7BrMg
Molecular Weight 159.31 g/mol
Cat. No. B12061329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-propenylmagnesium bromide
Molecular FormulaC4H7BrMg
Molecular Weight159.31 g/mol
Structural Identifiers
SMILESCC(=C)[CH2-].[Mg+2].[Br-]
InChIInChI=1S/C4H7.BrH.Mg/c1-4(2)3;;/h1-2H2,3H3;1H;/q-1;;+2/p-1
InChIKeyQBFGLWRGUDEYNI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-propenylmagnesium bromide Overview


2-Methyl-2-propenylmagnesium bromide (CAS 38614-36-7; synonym: 2-methylallylmagnesium bromide, methallylmagnesium bromide) is an alkenyl Grignard reagent supplied as a 0.5 M solution in tetrahydrofuran . It belongs to the allylic/alkenyl Grignard class and features a β,β-dimethyl substitution pattern on the vinyl moiety, which introduces steric hindrance and electronic effects that differentiate its reactivity from simpler alkenyl Grignard reagents such as allylmagnesium bromide, vinylmagnesium bromide, and isopropenylmagnesium bromide [1]. Its primary utility lies in nucleophilic addition and cross-coupling reactions where the dimethyl substitution alters both the regioselectivity of carbonyl addition and the stability of reaction intermediates [1].

Reagent class Alkenyl Grignard (β,β-dimethyl substituted)
Format 0.5 M solution in THF
Workflow Nucleophilic addition & cross-coupling
Key differentiator β,β-Dimethyl substitution controls regioselectivity

2-Methyl-2-propenylmagnesium bromide: Substitution Risks


In-class alkenyl Grignard reagents cannot be interchanged arbitrarily because the position and number of methyl substituents on the vinyl moiety govern both the electronic character and steric environment of the nucleophilic carbon [1]. For example, switching from 2-methyl-2-propenylmagnesium bromide to the unsubstituted vinylmagnesium bromide completely alters the C- versus O-alkylation selectivity in reactions with azaheteroaryl ketones, while replacing it with allylmagnesium bromide eliminates the opportunity to exploit β,β-dimethyl substitution for controlling subsequent functionalization steps [1]. These differences are experimentally quantifiable and have direct consequences on isolated product yield and purity, making generic substitution a demonstrable risk for any synthetic route that has been optimized around this specific reagent [1].

Vinylmagnesium bromide Shifts C-/O-alkylation selectivity to exclusive O-alkylation, blocking carbinol pathways.
Allylmagnesium bromide Lacks β,β-dimethyl substitution; eliminates regiochemical control in subsequent steps.
Yield & Purity Impact Generic substitution risks altered product distribution and lower isolated yield.

2-Methyl-2-propenylmagnesium bromide vs. Alkenyl Analogs


C- vs O-Alkylation of Azaheteroaryl Ketones

In a direct head-to-head study, 2-methyl-1-propenylmagnesium bromide (2c) reacted with bis(2-benzothiazolyl)ketone (1) to yield a 57/43 molar ratio of C-alkylation (carbinol) to O-alkylation (vinyl ether) products [1]. Under identical conditions, vinylmagnesium bromide (2a) gave exclusively the O-alkylation product (100% O-alkylation) [1]. This represents a shift from complete O-selectivity to near-equimolar C/O selectivity driven solely by the β,β-dimethyl substitution on the vinyl moiety.

C-/O-Alkylation Ratio
Head-to-head
Target: 57/43 C/O Comparator (vinylMgBr): 0/100 C/O
Enables C-alkylation pathway that is absent with vinylmagnesium bromide.
At -70 °C, THF, 15 min; product ratio by 1H-NMR.
regioselectivity C-alkylation O-alkylation vinyl Grignard azaheteroaryl ketone

Radical vs Polar Alkylation Mechanism

Radical scavenger experiments with TEMPO reveal that 2-methyl-1-propenylmagnesium bromide (2c) operates through a mixed radical/polar mechanism, while vinylmagnesium bromide (2a) proceeds predominantly via a radical pathway for O-alkylation [1]. With 0.5 equivalents of TEMPO, the C-/O-alkylation ratio for 2c shifted to 67/33 (2:1), and the C-alkylation product was completely suppressed with 1.0 equivalents of TEMPO, yielding only carbinol 3c [1]. In contrast, 2a still produced O-alkylation product even in the presence of TEMPO, consistent with a dominant radical mechanism [1]. This mechanistic bifurcation is a direct consequence of the β,β-dimethyl substitution pattern.

Mechanistic Pathway
Head-to-head
Target: mixed polar/radical; TEMPO shifts C/O to 67/33 VinylMgBr: dominant radical; O-alkylation persists
Radical scavenger control enables tunable C/O selectivity not possible with vinylMgBr.
TEMPO 0.5 eq → 67/33; 1.0 eq → exclusive C-alkylation.
single electron transfer radical mechanism polar mechanism Grignard addition TEMPO scavenging

Solution Density for Quality Control

Commercially supplied 0.5 M THF solutions of alkenyl Grignard reagents exhibit measurable density differences that reflect variations in molecular weight, association state, and formulation . The density of 2-methyl-2-propenylmagnesium bromide (0.5 M in THF) is 0.952 g/mL at 25 °C, compared with 0.941 g/mL for ethynylmagnesium bromide (0.5 M in THF) and 0.935 g/mL for isopropenylmagnesium bromide (0.5 M in THF) . These density variations, although modest, serve as a practical quality-control metric for verifying product identity and concentration integrity upon receipt, especially when integrating into automated synthesis platforms.

Solution Density
Data to verify
Target: 0.952 g/mL at 25 °C (0.5 M in THF) Comparators: ethynylMgBr 0.941; isopropenylMgBr 0.935 g/mL
Supports identity verification by density in automated workflows.
Commercial specification; independent confirmation recommended.
density solution concentration quality control Grignard titration procurement specification

3′-Fluoroisoleucine Synthesis

The synthesis of (2S,3S)-3′-fluoroisoleucine, a 19F-NMR reporter amino acid for protein studies, employs 2-methyl-2-propenylmagnesium bromide as the key nucleophile in a stereoselective cuprate or photochemical addition step [1]. In this specific synthetic route, the β,β-dimethyl-substituted alkenyl Grignard reagent installs the isobutyl side chain bearing the fluorinated methyl group with the required stereochemistry, a transformation that cannot be accomplished with allylmagnesium bromide or vinylmagnesium bromide due to the absence of the requisite substitution pattern [1] .

Synthetic Route Fit
Class-level
Only β,β-dimethyl-substituted alkenyl Grignard installs the fluoroisoleucine side chain stereoselectively.
Structural requirement; simpler analogs synthetically incompetent.
Published route from pyroglutamic acid; Org. Biomol. Chem. 2004.
fluoroisoleucine unnatural amino acid protein NMR probe cuprate addition pyroglutamic acid

2-Methyl-2-propenylmagnesium bromide Applications


Regioselective C-Alkylation of Azaheteroaryl Ketones

Medicinal chemistry programs targeting benzothiazole-containing scaffolds can exploit the 57/43 C-/O-alkylation selectivity of 2-methyl-2-propenylmagnesium bromide with bis(2-benzothiazolyl)ketone [1]. This reactivity profile permits direct access to carbinol intermediates that are inaccessible with vinylmagnesium bromide, which provides exclusive O-alkylation. The mixed selectivity can be further tuned using radical scavengers such as TEMPO to achieve up to 67/33 C/O ratio or even exclusive C-alkylation [1], offering process chemists a single reagent with adjustable reaction outcomes.

19F-NMR Reporter Amino Acid Synthesis

The validated synthesis of (2S,3S)-3′-fluoroisoleucine from (2S)-pyroglutamic acid relies on 2-methyl-2-propenylmagnesium bromide as the sole effective Grignard reagent for installing the β,β-dimethyl-γ-fluoroalkyl side chain [1]. Academic and industrial laboratories engaged in fluorinated amino acid production for protein 19F-NMR studies should procure this specific Grignard reagent, as simpler alkenyl Grignard reagents lack the requisite substitution pattern and cannot deliver the target molecule [1].

Grignard Mechanism Teaching Experiments

The documented mechanistic divergence between 2-methyl-2-propenylmagnesium bromide (mixed polar/radical) and vinylmagnesium bromide (dominant radical) under identical conditions [1] makes this compound an excellent probe for teaching single-electron-transfer (SET) vs polar addition mechanisms in advanced organic chemistry courses. The ability to modulate the C/O product ratio by adding TEMPO [1] provides a rare, experimentally tractable demonstration of radical pathway interception in a classical Grignard reaction.

Pd-Catalyzed Cross-Coupling with Aryl Tosylates

2-Methyl-2-propenylmagnesium bromide has been specifically utilized in palladium-catalyzed coupling reactions with aryl tosylates [1]. The β,β-dimethyl substitution pattern provides steric differentiation that can influence catalytic cycle steps (oxidative addition, transmetallation, reductive elimination) compared to less substituted alkenyl Grignard reagents, supporting the synthesis of isobutyl-bearing aromatic compounds in pharmaceutical and agrochemical discovery programs.

Application
Selection Property
Validation Focus
Regioselective C-alkylation of azaheteroaryl ketones
β,β-Dimethyl substitution controls C/O selectivity
C-/O-alkylation ratio with TEMPO modulation
19F-NMR reporter amino acid synthesis
Steric/electronic substitution pattern for stereoselective addition
Stereochemistry and side-chain installation efficiency
Grignard mechanism teaching
Mixed radical/polar mechanism under identical conditions
TEMPO-dependent C/O ratio shift
Pd-catalyzed cross-coupling with aryl tosylates
β,β-Dimethyl steric differentiation in catalytic cycle
Cross-coupling yield and regioselectivity
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